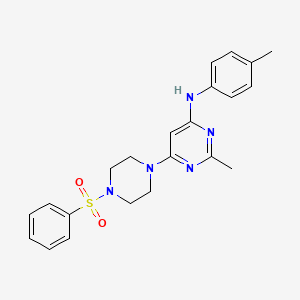![molecular formula C24H26N4O2S B11324326 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324326.png)
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, a thienyl group, and a quinazolinone core
準備方法
The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl and thienyl groups, and the construction of the quinazolinone core. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a ketone or aldehyde.
Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a methoxy group is introduced to a phenyl ring.
Construction of the Quinazolinone Core: This can be done through a cyclization reaction, where an amide or urea derivative undergoes intramolecular condensation to form the quinazolinone ring.
化学反応の分析
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolysis products.
科学的研究の応用
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.
Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and methoxyphenyl group, but differ in their core structure.
Trazodone: A well-known antidepressant that contains a piperazine ring and is structurally similar to the compound .
Naftopidil: An alpha1-adrenergic receptor antagonist with a piperazine ring, used in the treatment of benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with a similar piperazine structure, used to lower blood pressure.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer distinct pharmacological properties and therapeutic potential.
特性
分子式 |
C24H26N4O2S |
|---|---|
分子量 |
434.6 g/mol |
IUPAC名 |
2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C24H26N4O2S/c1-16-23-20(13-17(14-21(23)29)22-7-4-12-31-22)26-24(25-16)28-10-8-27(9-11-28)18-5-3-6-19(15-18)30-2/h3-7,12,15,17H,8-11,13-14H2,1-2H3 |
InChIキー |
MIDAOVFJQXQMIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-bromo-N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B11324269.png)
![7-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11324271.png)
![Ethyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(3-methylthiophen-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11324277.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11324284.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11324290.png)
![4-[3-(benzylsulfanyl)-1H-1,2,4-triazol-1-yl]-6-methoxy-N,N-dimethyl-1,3,5-triazin-2-amine](/img/structure/B11324299.png)
![5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11324302.png)
![4-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11324305.png)
![4-chloro-N-[5-(4-chlorophenyl)-7-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B11324310.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11324315.png)


![1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-[2-(naphthalen-1-yloxy)ethyl]piperazine](/img/structure/B11324338.png)
